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L-VALINE (1-13C)

Cat. No.: B1579860
M. Wt: 118.14
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Probing in Systems Biology

Stable isotope probing (SIP) is a powerful technique that allows researchers to track the flow of specific atoms through metabolic pathways and into cellular components. researchgate.net By introducing a substrate labeled with a stable (non-radioactive) isotope, such as carbon-13, into a biological system, scientists can follow its incorporation into various molecules like DNA, RNA, proteins, and lipids. researchgate.neteeer.org This method provides a direct link between metabolic function and the identity of microorganisms or the activity of specific pathways within a cell. researchgate.netfrontiersin.org In systems biology, SIP is crucial for understanding the intricate web of biochemical reactions that sustain life. It enables the quantification of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway—providing a dynamic picture of cellular activity that is not achievable with genomics or proteomics alone. nih.govembopress.org This approach has been instrumental in identifying active microbial populations in complex ecosystems and in dissecting the metabolic responses of cells to various stimuli or genetic modifications. asm.orgnih.gov

Role of L-VALINE (1-13C) as a Positional Isotopic Tracer

L-VALINE (1-13C) is a specific type of stable isotope tracer where the carbon-13 isotope is located at the first carbon atom (the carboxyl carbon) of the valine molecule. This positional labeling is critical for obtaining detailed information about specific biochemical reactions. When L-VALINE (1-13C) is metabolized, the position of the labeled carbon provides clues about the enzymatic reactions it has undergone. For instance, in studies of the tricarboxylic acid (TCA) cycle, the specific location of the 13C label in downstream metabolites can differentiate between various entry points and pathways. nih.gov This precision allows researchers to dissect complex metabolic networks and gain a more nuanced understanding of cellular metabolism. The use of position-specific tracers like L-VALINE (1-13C) is essential for accurate metabolic flux analysis and for elucidating the contributions of different substrates to cellular bioenergetics and biosynthesis. nih.gov

Fundamental Contributions to Metabolic Network Elucidation

The use of L-VALINE (1-13C) has made significant contributions to the elucidation of metabolic networks in a variety of organisms. In metabolic flux analysis (MFA), researchers use the labeling patterns in protein-bound amino acids, such as valine, to calculate the flow of carbon through central metabolic pathways. nih.govembopress.org By feeding cells L-VALINE (1-13C) and analyzing the resulting isotopic distribution in other amino acids and metabolites, scientists can map out and quantify the activity of pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle. asm.orgresearchgate.net This has been particularly valuable in metabolic engineering, where understanding the baseline metabolic state is crucial for designing strategies to improve the production of valuable compounds like biofuels or pharmaceuticals. frontiersin.orgfrontiersin.org For example, studies using 13C-labeled valine have helped to identify bottlenecks in amino acid production in industrial microorganisms like Corynebacterium glutamicum. asm.orgresearchgate.net

Overview of Research Paradigms Utilizing L-VALINE (1-13C)

Research utilizing L-VALINE (1-13C) generally falls under the positivist or post-positivist research paradigm, which is grounded in quantitative measurement and the testing of specific hypotheses. caul.edu.auresearchgate.net Within this framework, several key research applications have emerged:

Metabolic Flux Analysis (MFA): This is a primary application where the isotopic labeling from L-VALINE (1-13C) is used to quantify the rates of metabolic pathways. nih.gov

Protein Synthesis and Turnover Studies: By tracing the incorporation of L-VALINE (1-13C) into proteins, researchers can measure the rates of muscle protein synthesis and breakdown under various physiological conditions. nih.govscielo.brresearchgate.net

Cancer Metabolism Research: L-VALINE (1-13C) is used to investigate the altered metabolic pathways in cancer cells, providing insights into potential therapeutic targets. nih.gov

Microbial Ecology: In complex microbial communities, L-VALINE (1-13C) can help identify which organisms are actively consuming specific substrates. researchgate.netfrontiersin.org

These research paradigms rely on sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to detect and quantify the 13C label in various biomolecules. nih.gov The data generated from these experiments allows for the construction of detailed metabolic models and the testing of hypotheses about cellular function.

Research Findings and Data

The application of L-VALINE (1-13C) has generated a wealth of detailed research findings. For instance, in studies of muscle protein synthesis, the "flooding dose" technique, which involves administering a large amount of L-[1-13C]valine, has been used to accurately measure the rate of valine incorporation into muscle proteins. nih.gov

In the field of metabolic engineering, comparative 13C metabolic flux analysis of different strains of Corynebacterium glutamicum has revealed how genetic modifications can reroute carbon flux to enhance the production of L-valine. asm.orgresearchgate.net The table below summarizes key findings from a study comparing a wild-type strain with pyruvate (B1213749) dehydrogenase complex (PDHC)-deficient strains, which are engineered for L-valine production.

StrainKey Genetic TraitPentose Phosphate Pathway (PPP) FluxL-Valine Yield
Wild-TypeStandard metabolism69% ± 14%Low
PDHC-deficientBlocked pyruvate to acetyl-CoA conversion113% ± 22%High
PDHC-deficient with transhydrogenaseEnhanced NADPH production57% ± 6%Significantly Increased

This data clearly demonstrates the power of using 13C-labeled tracers to understand and optimize metabolic pathways for biotechnological applications. asm.orgresearchgate.net

Properties

Molecular Weight

118.14

Purity

98%

Origin of Product

United States

Methodological Frameworks for L Valine 1 13c Analysis

Advanced Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry stands as a cornerstone in the analysis of stable isotope-labeled compounds like L-VALINE (1-13C). Its high sensitivity and specificity allow for the detailed investigation of metabolic processes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. ubbcluj.ro To make amino acids like L-valine suitable for GC analysis, they must first undergo derivatization to increase their volatility. jamstec.go.jpsigmaaldrich.com This process involves replacing active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com Common derivatization techniques include the formation of N-tert-butyldimethylsilyl (TBDMS) derivatives using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or the creation of trifluoroacetyl ester derivatives. ubbcluj.rosigmaaldrich.com

Once derivatized, GC-MS can be used to separate and identify various metabolites. In stable isotope tracing studies, GC-MS is employed to track the incorporation of the 13C label from L-VALINE (1-13C) into its downstream metabolites. pnas.org For instance, in a study using [U-13C]valine, the main ion in the mass spectrum of a valine-derived compound shifted, indicating the incorporation of five 13C atoms. pnas.org This allows researchers to determine the metabolic sources of various by-products. pnas.org Quantitative analysis is often performed using selected ion monitoring (SIM) mode, which enhances sensitivity and is particularly useful for low-level quantification. ubbcluj.ro The use of isotopically labeled internal standards, such as 15N-isoleucine, is crucial for accurate quantification. ubbcluj.ro

Table 1: GC-MS Derivatization Reagents for Amino Acid Analysis

Derivatization Reagent Derivative Formed Key Features
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) tert-butyl dimethylsilyl (TBDMS) Derivatives are stable and less sensitive to moisture. sigmaaldrich.comsigmaaldrich.com
Trifluoroacetic anhydride (B1165640) / n-butanol Trifluoroacetyl ester Commonly used for creating volatile derivatives of amino acids. ubbcluj.ro
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (B98337) (TMS) A one-step derivatization procedure applicable to various functional groups. wvu.edu
N-methoxycarbonylmethyl ester (MCM) N-methoxycarbonylmethyl ester Allows for rapid derivatization and good separation of branched-chain amino acids. nih.gov
N-pivaloylisopropyl (NPP) esters N-pivaloylisopropyl ester A widely used derivative for GC/C/IRMS analysis of amino acids. wvu.edu
Ethyl chloroformate / ethanol Ethyl ester A one-step derivatization that provides a high analyte-to-derivative carbon ratio. jamstec.go.jp

For high-precision measurement of 13C enrichment, Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is the technique of choice. nih.govnih.gov This method allows for the rapid on-line separation and carbon isotope determination of individual compounds from complex biological matrices. wvu.edu In GC/C/IRMS, the sample is first introduced into a gas chromatograph for separation. The eluted compounds are then combusted into simpler gases, such as CO2, which are subsequently introduced into an isotope ratio mass spectrometer. nih.gov

This technique is particularly valuable for measuring very low enrichments of stable isotopically labeled tracers, making it suitable for in vivo studies where tracer doses are low. ckisotopes.comtandfonline.comresearchgate.net A key application of GC/C/IRMS is the measurement of protein fractional synthetic rates. nih.gov For example, a method was developed using the N-methoxycarbonylmethyl ester (MCM) derivative of L-[1-13C]valine to measure its isotopic enrichment in skeletal muscle. nih.gov The limit of quantitation for this method was at a tracer mole ratio of 0.0002, demonstrating its high sensitivity. nih.gov

A challenge in GC/C/IRMS is the potential for kinetic isotope effects, especially at low degrees of labeling. nih.gov To correct for this, a method involving two parallel experiments with natural abundance and 13C-enriched substrates can be employed. nih.gov The fractional enrichment from the natural substrate is subtracted from that of the enriched one to obtain an accurate relative fractional enrichment. nih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful tool for metabolic flux analysis, offering high sensitivity and a broad range of detectable metabolites. creative-proteomics.com Unlike GC-MS, LC-HRMS can often analyze metabolites without the need for derivatization, which is particularly advantageous for less stable and less abundant metabolic intermediates. creative-proteomics.com

In the context of L-VALINE (1-13C) tracing, LC-HRMS allows for the detailed analysis of mass isotopomer distributions in various metabolites. nih.gov This technique combines the separation capabilities of liquid chromatography with the high mass accuracy of high-resolution mass spectrometry. creative-proteomics.com This combination is crucial for distinguishing between metabolites with very similar masses and for accurately determining the number of 13C atoms incorporated into a molecule. For example, in a study culturing cells with 13C-labeled valine, LC-HRMS was used to analyze polar cell extracts and identify hundreds of endogenous metabolites and their labeling patterns, revealing active and inactive metabolic pathways. nih.gov The high resolution of the mass spectrometer enables the separation and quantification of isotopic masses, providing precise data for metabolic flux analysis. creative-proteomics.com

Tandem Mass Spectrometry (MS/MS) is an indispensable technique for the structural elucidation of metabolites and the analysis of labeling patterns in stable isotope tracing studies. acs.orgresearchgate.net This method involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio (m/z), fragmenting it, and then analyzing the resulting product ions. acs.org

In studies involving L-VALINE (1-13C), MS/MS is used to confirm the incorporation of the 13C label into specific parts of a metabolite's structure. By comparing the MS/MS spectra of labeled and unlabeled compounds, researchers can pinpoint which fragments contain the isotopic label. acs.org For example, in the investigation of asparaptine biosynthesis, MS/MS analysis of samples from calluses fed with 13C-valine showed mass-shifted product ions, confirming that the asparagusyl moiety of asparaptine was derived from valine. acs.orgresearchgate.net Furthermore, MS/MS can be used to identify previously unknown metabolites by analyzing their fragmentation patterns and comparing them to those of known compounds or by using doubly labeled experiments to confirm the structure. acs.org This technique is often coupled with liquid chromatography (LC-MS/MS) to analyze complex mixtures of metabolites. acs.orgnih.gov

Table 2: Comparison of Mass Spectrometry Techniques for L-VALINE (1-13C) Analysis

Technique Primary Application Derivatization Key Advantages
GC-MS Analysis of volatile metabolites and their labeling patterns. ubbcluj.ropnas.org Required for amino acids. jamstec.go.jpsigmaaldrich.com High chromatographic resolution, established libraries for identification. ubbcluj.rowvu.edu
GC/C/IRMS High-precision measurement of low isotopic enrichment. nih.govnih.gov Required for amino acids. wvu.edunih.gov Extremely high sensitivity for measuring low tracer levels, ideal for in vivo studies. ckisotopes.comtandfonline.com
LC-HRMS Tracing metabolic pathways and analyzing non-volatile metabolites. creative-proteomics.comnih.gov Often not required. creative-proteomics.com High mass accuracy, suitable for a wide range of metabolites, including unstable ones. creative-proteomics.com
MS/MS Structural elucidation and confirmation of labeling patterns within molecules. acs.orgresearchgate.net Depends on the preceding separation technique (GC or LC). Provides detailed structural information through fragmentation analysis. acs.orgresearchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) in L-VALINE (1-13C) Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy in L-VALINE (1-13C) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique used to study the metabolic fate of L-VALINE (1-13C). It provides detailed information about the chemical environment of the 13C nucleus.

When L-VALINE (1-13C) is metabolized, the 13C label is incorporated into various downstream compounds. By analyzing the 13C-NMR spectra of these metabolites, researchers can identify which carbon atoms have been labeled. For instance, in a study of methylmalonicacidemia, [α-13C]- and [α,β-13C]valine were administered to a patient. The resulting methylmalonic acid was analyzed by 13C-NMR, which unequivocally showed that methylmalonic acid semialdehyde is decarboxylated to propionate (B1217596) before its conversion to methylmalonyl-CoA, clarifying a key step in the valine catabolic pathway. nih.gov Similarly, 13C-NMR analysis of seedlings incubated with [U-13C]valine allowed for the identification of labeled metabolites, providing insights into plant amino acid metabolism. researchgate.net The ability to resolve individual carbon positions makes 13C-NMR an invaluable tool for elucidating complex metabolic pathways. researchgate.net

Multidimensional NMR Approaches for L-VALINE (1-13C) Tracing

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for tracing the metabolic fate of L-Valine (1-13C). By providing detailed information about the chemical environment of the 13C-labeled carbon, these methods allow for the unambiguous identification and quantification of L-Valine and its metabolites. bmrb.iospectralservice.deedpsciences.org

Common multidimensional NMR experiments used in L-Valine (1-13C) research include:

[1H, 13C]-Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons directly attached to carbon atoms. pressbooks.pub In the context of L-Valine (1-13C), the HSQC spectrum would show a cross-peak corresponding to the correlation between the alpha-proton and the labeled C1 carbon. bmrb.iohmdb.ca This allows for the specific detection of the labeled valine even in complex mixtures. pressbooks.pub

[1H, 13C]-Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. pressbooks.pub This is particularly useful for establishing the connectivity within molecules and identifying metabolites of L-Valine (1-13C). acs.org For instance, correlations between the protons of the methyl groups and the labeled carbonyl carbon can confirm the structure of valine-containing molecules. bmrb.ioacs.org

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These homonuclear 2D NMR experiments reveal proton-proton coupling networks within a molecule. bmrb.iospectralservice.de While not directly detecting the 13C label, they are crucial for assigning the proton resonances of L-Valine, which can then be linked to the 13C dimension in heteronuclear experiments. nih.gov

The combination of these multidimensional NMR techniques provides a comprehensive picture of the metabolic pathways involving L-Valine (1-13C). spectralservice.de For example, in studies of protein metabolism, these methods can be used to trace the incorporation of the labeled valine into newly synthesized proteins. researchgate.net

Solid-State NMR (ssNMR) for L-VALINE (1-13C) in Complex Biological Systems

Solid-state NMR (ssNMR) is an indispensable tool for studying L-Valine (1-13C) within large, insoluble, or non-crystalline biological systems such as protein aggregates, membrane proteins, and bone. nih.govrsc.org Unlike solution NMR, ssNMR can provide high-resolution structural and dynamic information on molecules in their native solid-state environment. nih.gov

Key ssNMR techniques and their applications for L-Valine (1-13C) include:

Magic-Angle Spinning (MAS): This technique involves spinning the sample at a specific angle (the "magic angle") to average out anisotropic interactions that broaden NMR signals in solid samples, leading to higher resolution spectra. nih.gov

Cross-Polarization (CP): CP is used to enhance the signal of low-abundance nuclei like 13C by transferring magnetization from abundant nuclei like protons. scirp.org

Rotational Resonance (R2): This technique allows for the measurement of internuclear distances between 13C-labeled sites. By selectively labeling different positions within a protein with 13C, R2 experiments can provide crucial distance restraints for structure determination. nih.gov For uniformly 13C-labeled L-Valine, R2 can be used for quantitative distance determinations. nih.gov

Chemical Shift Anisotropy (CSA) Analysis: The CSA provides information about the local electronic environment and secondary structure. acs.org For peptides containing 13C-labeled valine, the 13C chemical shifts can indicate whether the residue is in an α-helical or β-sheet conformation. scirp.orgnih.gov For example, 13C carbonyl chemical shifts in the range of 174-177 ppm are often indicative of an α-helical structure. scirp.org

Sample Preparation and Derivatization Strategies for L-VALINE (1-13C)

Proper sample preparation is a critical step for the successful analysis of L-Valine (1-13C), particularly when dealing with complex biological matrices. The primary goals are to isolate the analyte of interest, remove interfering substances, and, if necessary, chemically modify it to improve its analytical properties.

Chemical Derivatization for Enhanced Analytical Resolution

Chemical derivatization is a common strategy employed to enhance the volatility and thermal stability of amino acids like L-Valine for analysis by gas chromatography (GC). It also improves chromatographic separation and detection sensitivity, especially in mass spectrometry (MS). nih.govsigmaaldrich.com

Several derivatization reagents are used for L-Valine, each with its own advantages:

Silylation Reagents:

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent reacts with the amine and carboxyl groups of valine to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comresearchgate.net TBDMS derivatives are volatile and produce characteristic fragmentation patterns in MS, aiding in identification. sigmaaldrich.comnist.gov The derivatization is typically carried out by heating the dried sample with MTBSTFA and a solvent like acetonitrile. sigmaaldrich.com

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is another common silylating agent that forms trimethylsilyl (TMS) derivatives. wvu.edutcichemicals.com

Acylation and Esterification Reagents:

N-methoxycarbonylmethyl (MCM) ester: This derivative of L-Valine has been used for analysis by gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). nih.gov

N(O,S)-ethoxycarbonyl ethyl ester: This derivative is formed in a one-step reaction at room temperature and is suitable for GC-C-IRMS analysis. researchgate.net

The choice of derivatization agent depends on the analytical technique and the specific requirements of the study. For instance, TBDMS derivatization is well-suited for GC-MS analysis due to the stable nature of the derivatives and their informative mass spectra. sigmaaldrich.com

Table 1: Common Derivatization Reagents for L-Valine Analysis

Derivatization ReagentDerivative FormedAnalytical TechniqueReference
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)tert-butyldimethylsilyl (TBDMS)GC-MS sigmaaldrich.com
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)trimethylsilyl (TMS)GC-C/IRMS wvu.edu
N-methoxycarbonylmethyl ester (MCM)MCM esterGC/C/IRMS nih.gov
N(O,S)-ethoxycarbonyl ethyl esterEthoxycarbonyl ethyl esterGC-C/IRMS researchgate.net

Extraction and Purification of L-VALINE (1-13C) and its Derivatives from Biological Matrices

The extraction and purification of L-Valine (1-13C) from complex biological samples such as plasma, tissues, and protein hydrolysates is essential to remove interfering compounds that can suppress instrument response or co-elute with the analyte. nih.govckisotopes.comnist.gov

Common extraction and purification procedures include:

Protein Precipitation: For plasma or serum samples, proteins are often precipitated using organic solvents like methanol (B129727) or by adding acids such as hydrochloric acid. ckisotopes.comnist.gov The supernatant containing the free amino acids is then collected. ckisotopes.com

Acid Hydrolysis: To analyze protein-bound L-Valine, the protein is first hydrolyzed to its constituent amino acids. This is typically achieved by heating the sample in strong acid (e.g., 6 M HCl) overnight. ckisotopes.comacs.org

Solid-Phase Extraction (SPE): SPE can be used to selectively isolate amino acids from a complex mixture. Different sorbents can be employed to retain either the amino acids or the interfering substances.

Solvent Extraction: A stepwise extraction using different solvents can be employed to separate different classes of metabolites. For example, methanol can be used to extract polar metabolites, followed by water to extract amino acids. nist.gov

Following extraction, the sample is often dried under a stream of nitrogen or by lyophilization before derivatization. researchgate.netckisotopes.com It is crucial to use internal standards, such as stable isotope-labeled versions of the analyte with a different mass, to correct for any losses during sample preparation. msu.edu

Isotopic Enrichment and Positional Labeling Quantification in L-VALINE (1-13C) Research

A primary goal of using L-Valine (1-13C) as a tracer is to quantify its incorporation into various biomolecules, which provides a measure of metabolic flux. This requires accurate determination of the isotopic enrichment.

Calculation of Fractional Isotopic Abundance

The fractional isotopic abundance, also known as atom percent excess (APE) or molar percent excess (MPE), represents the proportion of the labeled isotope above its natural abundance. researchgate.net This value is crucial for calculating rates of synthesis and turnover of proteins and other metabolites. nih.gov

The calculation of fractional isotopic abundance typically involves the use of mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry-Based Calculation: In MS, the isotopic enrichment is determined by measuring the relative intensities of the mass isotopomer peaks. mdpi.com For L-Valine (1-13C), the unlabeled molecule will have a specific mass (M), while the labeled molecule will have a mass of M+1. sigmaaldrich.com The fractional abundance can be calculated from the ratio of the ion currents of the labeled and unlabeled species, after correcting for the natural abundance of 13C. scirp.org

A common approach involves creating a standard curve with known tracer-to-tracee ratios to ensure a linear response and to accurately quantify the enrichment in unknown samples. nih.gov

NMR-Based Calculation: In 13C NMR, the integral of the signal corresponding to the 13C-labeled carbon is directly proportional to its concentration. spectralservice.de By comparing the integral of the enriched signal to that of a known internal standard or to the sum of all relevant signals, the relative abundance can be determined. spectralservice.de

Table 2: Research Findings on L-VALINE (1-13C) Isotopic Enrichment

Analytical MethodSample MatrixKey FindingReference
GC/C/IRMSPiglet skeletal muscleThe mean tracer mole ratio of L-[1-13C]valine in the muscle protein fraction was 0.000236, allowing for the calculation of a protein fractional synthetic rate of 0.052% h-1. nih.gov nih.gov
GC-MSHuman plasmaDeveloped a workflow to quantify weak 13C enrichments of various metabolites, including valine, after consumption of 13C-labeled bread. mdpi.com mdpi.com
LC-IRMS and GC-C-IRMSRat tibial epiphysisBoth methods accurately measured the isotopic enrichment of protein-bound 13C-Valine, with no statistically significant difference between the two techniques. researchgate.net researchgate.net

The ability to accurately quantify the fractional isotopic abundance of L-Valine (1-13C) is fundamental to its application in metabolic research, providing valuable data on the dynamics of biological systems. nih.govthermofisher.com

Determination of Mass Isotopomer Distributions (MIDs)

The determination of mass isotopomer distributions (MIDs) is a critical step in metabolic flux analysis (MFA) utilizing L-VALINE (1-13C) as a tracer. MIDs describe the fractional abundance of each isotopologue of a metabolite, which are molecules that differ only in their isotopic composition. nih.gov For a metabolite with 'n' carbon atoms, there can be a range of isotopologues from M+0 (all carbons are the light isotope, ¹²C) to M+n (all carbons are the heavy isotope, ¹³C). nih.gov The analysis of these distributions provides profound insights into the activity of metabolic pathways.

Mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is the primary analytical technique for measuring the ¹³C-labeling patterns in metabolites. mdpi.com For GC-MS analysis, derivatization of amino acids like L-valine is often necessary to increase their volatility. mdpi.comresearchgate.net A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA). acs.org

The process involves introducing a ¹³C-labeled substrate, such as L-VALINE (1-13C), into a biological system. frontiersin.org As the labeled valine is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the MIDs of these metabolites, researchers can trace the paths of the carbon atoms and quantify the rates of metabolic reactions, known as fluxes. mdpi.comosti.gov

Research Findings and Data

Numerous studies have demonstrated the utility of L-VALINE (1-13C) and other labeled compounds in determining MIDs to understand cellular metabolism. For instance, in studies of cancer cell metabolism, L-VALINE (1-13C) has been used to trace the contributions of branched-chain amino acids (BCAAs) to plasma levels. ckisotopes.com The unique metabolic pathways of BCAAs, where their plasma levels are not primarily regulated by the liver, allow for direct assessment of their uptake and catabolism by peripheral tissues. ckisotopes.com

The analytical workflow for determining MIDs typically involves several key steps:

Isotope Labeling: Cells or organisms are cultured in a medium containing the ¹³C-labeled substrate. The choice of tracer is crucial; for example, a mixture of [1-¹³C]glucose and [U-¹³C]glucose is often used to ensure high ¹³C abundance in various metabolites. mdpi.com

Sample Preparation and Derivatization: Metabolites are extracted from the biological samples. For GC-MS analysis, amino acids are derivatized to make them volatile. researchgate.netacs.org

Mass Spectrometric Analysis: The derivatized samples are analyzed by GC-MS or LC-MS to separate and detect the different isotopologues. mdpi.comresearchgate.net The mass spectrometer measures the relative abundance of each mass isotopomer.

Data Processing and Correction: The raw mass spectral data is processed to obtain the MIDs. This often involves correcting for the natural abundance of stable isotopes. researchgate.netvanderbilt.edu

Flux Calculation: The corrected MIDs are then used in computational models to calculate the intracellular metabolic fluxes. mdpi.comosti.gov

The following interactive table showcases representative data from a hypothetical experiment using L-VALINE (1-13C) to probe the central carbon metabolism in a cell culture. The table displays the measured mass isotopomer distributions for several key amino acids derived from the metabolism of the labeled valine.

Table 1: Mass Isotopomer Distributions of Key Amino Acids from L-VALINE (1-13C) Tracing

Amino AcidM+0M+1M+2M+3M+4M+5
Valine0.250.700.040.010.000.00
Alanine (B10760859)0.600.300.080.020.000.00
Glutamate0.450.350.150.040.010.00
Aspartate0.550.320.100.030.000.00
Leucine (B10760876)0.300.550.120.030.000.00

This table presents hypothetical data for illustrative purposes. The M+n values represent the fractional abundance of the isotopologue with 'n' ¹³C atoms.

Tandem mass spectrometry (MS/MS) has emerged as a powerful extension of this methodology. frontiersin.org By fragmenting the initial ions, MS/MS can provide positional information about the ¹³C labels within a molecule, offering a more detailed view of metabolic pathways and improving the precision of flux calculations. d-nb.infooup.com The development of comprehensive libraries of tandem MS fragments for derivatized amino acids is an ongoing area of research that promises to further enhance the capabilities of ¹³C-metabolic flux analysis. oup.com

The accuracy of MID determination is paramount for reliable flux analysis. researchgate.net Methodological considerations include accounting for potential errors induced by the mass spectrometer's ionization and resolution effects. researchgate.net The comparison of measured MIDs from unlabeled samples with their theoretical distributions based on natural isotope abundances serves as a valuable quality control measure. nih.gov

L Valine 1 13c in Metabolic Flux Analysis Mfa and Pathway Elucidation

Central Carbon Metabolism Flux Determination via L-VALINE (1-13C)

The use of ¹³C-labeled substrates, such as L-VALINE (1-13C), is fundamental to metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of intracellular reactions. osti.govresearchgate.netnih.gov By introducing L-VALINE (1-13C) into a biological system, researchers can track the distribution of the ¹³C label into various metabolites. This information, combined with a stoichiometric model of metabolic pathways, allows for the calculation of fluxes through central carbon metabolism. nih.govd-nb.info

Glycolytic and Pentose (B10789219) Phosphate (B84403) Pathway Interactions

The glycolytic pathway and the pentose phosphate pathway (PPP) are two major routes for glucose breakdown in most organisms. biorxiv.org MFA studies using ¹³C-labeled tracers can elucidate the relative contributions of these pathways. For instance, in Corynebacterium glutamicum strains engineered for L-valine production, ¹³C-MFA revealed a significant increase in the flux through the PPP in strains lacking an active pyruvate (B1213749) dehydrogenase complex (PDHC). nih.gov This shift is attributed to the increased demand for NADPH, a product of the PPP, which is required for L-valine biosynthesis. nih.gov The wild-type strain directed approximately 69% of its carbon flux through the PPP, while PDHC-deficient strains showed a flux of up to 113%, indicating a complete redirection of carbon through this pathway to meet the cofactor demand for L-valine synthesis. nih.gov

The interaction between glycolysis and the PPP is crucial for providing both the precursor molecules and the reducing power (NADPH) necessary for amino acid biosynthesis. researchgate.net Tracing experiments with specifically labeled glucose, such as [1-¹³C]glucose, can distinguish between the different glycolytic routes, like the Embden-Meyerhof-Parnas (EMP) and Entner-Doudoroff (ED) pathways, and their connection to the PPP. osti.govbiorxiv.org The labeling patterns in downstream metabolites, including amino acids derived from glycolytic intermediates, provide quantitative data on the operational status of these interconnected pathways. biorxiv.orgnih.gov

Tricarboxylic Acid (TCA) Cycle Contributions and Anaplerotic Fluxes

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate energy and biosynthetic precursors. annualreviews.org Anaplerotic reactions replenish TCA cycle intermediates that are withdrawn for biosynthesis. annualreviews.org L-VALINE (1-13C) can be used to probe the contributions of valine catabolism to the TCA cycle. The breakdown of valine eventually yields succinyl-CoA, which is an intermediate of the TCA cycle, making valine a glucogenic amino acid. wikipedia.orgnih.gov

Studies using ¹³C-labeled tracers have shown that the contribution of various substrates to the TCA cycle can vary significantly between different cell types and conditions. isotope.comnih.gov For example, in rumen epithelial and duodenal mucosal cells, while valine was catabolized to its corresponding keto-acid, its further metabolism to TCA cycle intermediates was limited. nih.gov In contrast, other studies have highlighted the importance of anaplerotic fluxes from pyruvate to maintain TCA cycle function, especially in hypertrophied hearts where pyruvate dehydrogenase flux is diminished. oup.com The labeling patterns of TCA cycle intermediates, such as citrate (B86180) and malate, after the administration of a ¹³C tracer, provide a direct measure of the flux through anaplerotic pathways relative to the oxidative flux of the cycle. annualreviews.orgyuntsg.com

Pyruvate Metabolism and its Diversion to L-VALINE (1-13C) Precursors

Pyruvate, the end product of glycolysis, stands at a critical metabolic crossroads. oup.com It can be converted to acetyl-CoA to fuel the TCA cycle, or it can serve as a precursor for the biosynthesis of several amino acids, including L-valine. wikipedia.orgacs.org The biosynthesis of L-valine in microorganisms like Corynebacterium glutamicum and Escherichia coli begins with the condensation of two pyruvate molecules. nih.govfrontiersin.org Therefore, the availability of pyruvate is a key factor for efficient L-valine production. nih.govpnas.org

Metabolic engineering strategies often focus on increasing the intracellular pool of pyruvate to enhance L-valine yields. acs.org This can be achieved by knocking out competing pathways, such as the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex (PDHC). nih.govacs.org ¹³C-MFA studies have demonstrated that in PDHC-deficient C. glutamicum strains, a significant portion of the carbon flux is redirected from the TCA cycle towards L-valine formation. nih.gov The use of ¹³C-labeled pyruvate or its precursors allows for the precise quantification of this diversion, revealing how genetic modifications re-route metabolic fluxes to favor the synthesis of the desired product. researchgate.netcopernicus.org For example, using [1-¹³C]pyruvate allows researchers to track the incorporation of the labeled carbon into valine and other metabolites. copernicus.org

Branched-Chain Amino Acid (BCAA) Metabolic Interconnections with L-VALINE (1-13C)

L-VALINE (1-13C) as a Tracer for Valine, Leucine (B10760876), and Isoleucine Biosynthesis Pathways

L-VALINE (1-13C) serves as an invaluable tracer for studying the interconnected biosynthesis pathways of the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. wikipedia.orgnih.gov In many bacteria and plants, the synthesis of valine and isoleucine is carried out by the same set of enzymes. nih.gov Furthermore, the precursor for leucine biosynthesis, α-ketoisovalerate, is derived from the valine biosynthesis pathway. nih.gov

By introducing L-[1-¹³C]valine into a system, researchers can track the flow of the labeled carbon atom. For example, studies in E. coli have shown that the expression of genes involved in the BCAA biosynthesis pathways is tightly regulated. researchgate.net Transcriptome analysis of an L-valine producing strain revealed that while genes for valine biosynthesis were upregulated, those for leucine biosynthesis were significantly downregulated. pnas.org This demonstrates the intricate regulatory network that controls the flux distribution among the BCAA pathways. Isotope tracing studies can provide quantitative data on these fluxes, helping to understand how cells partition precursors between the synthesis of these essential amino acids.

Catabolic Pathways of L-VALINE (1-13C) and By-Product Formation

The catabolism of L-valine, like other BCAAs, begins with a transamination reaction to form its corresponding α-keto acid, α-ketoisovalerate. wikipedia.orgnih.gov This is followed by an oxidative decarboxylation to form isobutyryl-CoA. wikipedia.org Subsequent enzymatic steps convert isobutyryl-CoA to succinyl-CoA, which can then enter the TCA cycle. wikipedia.orgnih.gov During this process, by-products can be formed. For example, in the valine catabolic pathway, 3-hydroxyisobutyrate (B1249102) is a notable intermediate. nih.gov

Using L-VALINE (1-13C) allows for the detailed investigation of these catabolic routes and the formation of various by-products. For instance, in studies with 3T3-L1 adipocytes using [U-¹³C]valine, researchers have demonstrated that the catabolism of valine contributes to the synthesis of odd-chain fatty acids through the production of propionyl-CoA. plos.org In microbial production systems, by-products such as L-alanine and 2-ketoisovalerate can be formed from the precursors of L-valine. nih.gov Quantifying the flux towards these by-products using ¹³C-labeled tracers is crucial for optimizing the production of L-valine by identifying and minimizing competing metabolic pathways.

Interplay between L-VALINE (1-13C) and Other Amino Acid Pools

In metabolic flux analysis (MFA), the introduction of a 13C-labeled substrate like L-valine allows researchers to trace the distribution of the isotope throughout the metabolic network. The labeling patterns observed in other amino acid pools provide a detailed view of the interconnectedness of cellular metabolism. The metabolism of L-valine is intrinsically linked to other amino acid pools, primarily through shared precursors and catabolic pathways, particularly with the other branched-chain amino acids (BCAAs), leucine and isoleucine. researchgate.net

A key precursor for L-valine biosynthesis is pyruvate, which is a central hub in metabolism. mdpi.com Therefore, tracing the flux from labeled valine can provide insights into pathways that also utilize pyruvate. Studies in Corynebacterium glutamicum, a bacterium widely used for industrial amino acid production, demonstrate this interplay clearly. In strains engineered for high L-valine production, an increased demand for the precursor pyruvate and the cofactor NADPH is observed. nih.gov 13C-Metabolic flux analysis revealed that to meet the high NADPH demand for L-valine synthesis, there is a significant increase in carbon flux through the pentose phosphate pathway (PPP). nih.gov This rerouting of metabolic resources directly impacts the availability of precursors for other amino acids, such as those derived from glycolysis or the TCA cycle.

The table below, derived from research on L-valine-producing C. glutamicum, illustrates the shift in pathway flux in response to increased valine synthesis demand.

StrainKey Genetic TraitPentose Phosphate Pathway (PPP) Flux (% of glucose uptake rate)L-Valine Yield
Wild Type Standard metabolism69% ± 14%Low
PDHC-deficient Increased pyruvate availability for valine113% ± 22%High
PDHC-deficient + transhydrogenase Alternative NADPH source57% ± 6%Highest

This table shows how the metabolic network adapts to support L-valine production. The pyruvate dehydrogenase complex (PDHC)-deficient strain, which channels more pyruvate to valine, dramatically increases PPP flux to generate the necessary NADPH. Introducing a transhydrogenase provides an alternative NADPH source, reducing the required flux through the PPP. Data sourced from comparative 13C metabolic flux analysis studies. nih.gov

Furthermore, the catabolism of L-valine provides carbon skeletons that can enter the central metabolism and be used for the synthesis of other compounds. Research on human brain cells using uniformly 13C-labeled valine ([U-13C]valine) has shown that astrocytes can actively metabolize the carbon skeleton of valine. frontiersin.org The breakdown of valine leads to the formation of succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. frontiersin.org The labeled carbon from succinyl-CoA is then distributed throughout the TCA cycle intermediates. This, in turn, leads to the incorporation of the 13C label into amino acids synthesized from TCA cycle precursors, such as glutamate, glutamine, and aspartate. frontiersin.org

The following table demonstrates the 13C-enrichment in key amino acids in human iPSC-derived astrocytes after incubation with [U-13C]valine, confirming the flow of carbon from valine into other amino acid pools.

MetaboliteMean Molar Percent Enrichment (MPE) from [U-13C]Valine
Aspartate ~1.5%
Glutamate ~2.0%
Glutamine ~2.5%

This table shows the flow of the carbon backbone from valine into other non-essential amino acids in human astrocytes. The enrichment indicates that valine is catabolized, enters the TCA cycle, and its carbon is utilized for the de novo synthesis of aspartate, glutamate, and glutamine. Data adapted from studies on BCAA metabolism in human astrocytes. frontiersin.org

Elucidation of Novel and Alternative Metabolic Pathways using L-VALINE (1-13C)

The use of stable isotopes, particularly singly labeled substrates like L-VALINE (1-13C), is a powerful strategy for discovering new metabolic routes or confirming hypothesized pathways. nih.gov Tracing the fate of a single labeled carbon atom can provide unambiguous evidence for specific bond-breaking and bond-forming reactions, making it easier to interpret results compared to uniformly labeled substrates. nih.govjove.com

Confirmation of Proposed Biosynthetic Routes

Isotopic labeling with L-VALINE (1-13C) serves as a definitive method to validate the role of valine as a precursor in a biosynthetic pathway. A classic example is the biosynthesis of β-lactam antibiotics like penicillin. nih.gov The pathway proposes that L-valine, L-α-aminoadipic acid, and L-cysteine are condensed to form the core structure. nih.gov By feeding a penicillin-producing culture with L-VALINE (1-13C), the 13C label is expected to be incorporated into a specific position within the penicillin molecule. Detecting the label at this predicted location via mass spectrometry or NMR spectroscopy provides direct proof of the proposed biosynthetic mechanism.

A more recent study successfully used this approach to confirm the biosynthetic origins of the 3-hydroxy-2,4-dimethylpentanoyl (HMP) moiety found in a ribosomally synthesized peptide. biorxiv.org Researchers hypothesized that the HMP structure was derived from L-valine. To test this, they supplemented the culture medium with [13C5] L-valine. Subsequent analysis of the isolated peptide using 13C NMR spectroscopy revealed enriched signals corresponding to carbons derived directly from the labeled valine, thus confirming the proposed biosynthetic route. biorxiv.org

Precursor FedLabeled Carbons in PrecursorObserved 13C Enrichment in HMP MoietyConclusion
[13C5] L-Valine All 5 carbonsC-3, C-4, C-5, and C-7Confirmed that the isobutyryl-CoA starter unit for HMP synthesis is derived from L-valine. biorxiv.org

This table summarizes the results of an isotopic labeling experiment to confirm a biosynthetic pathway. The incorporation of labeled carbons from valine into specific positions of the HMP moiety provided conclusive evidence for the proposed route. biorxiv.org

Similarly, 13C tracing has been used to validate newly engineered pathways. In an effort to restore essential amino acid synthesis in mammalian cells, a synthetic pathway for valine production was introduced. elifesciences.org To confirm that the cells were indeed synthesizing valine de novo, they were cultured with 13C-labeled glucose and pyruvate. High-resolution mass spectrometry detected the presence of 13C5-valine, confirming that the engineered biosynthetic route from central carbon metabolites to valine was functional. elifesciences.org

L Valine 1 13c Applications in Cellular and Microbial Systems

Microbial Strain Engineering for L-VALINE (1-13C) Production and Pathway Studies

The industrial production of L-valine relies heavily on fermentation using engineered microorganisms, predominantly Corynebacterium glutamicum and Escherichia coli. nih.govresearchgate.netresearchgate.net Metabolic engineering strategies aim to optimize these microbial cell factories by redirecting carbon flow towards the L-valine biosynthesis pathway. researchgate.netnih.gov ¹³C-Metabolic Flux Analysis, often using ¹³C-labeled glucose which is then converted to labeled L-valine and other metabolites, is a cornerstone of this research. nih.govnih.gov It provides a quantitative understanding of cellular metabolism, revealing bottlenecks in production and identifying new targets for genetic modification to enhance yields. nih.gov

Genetic modifications are central to creating high-yield L-valine production strains. ¹³C-MFA is instrumental in assessing the direct impact of these changes on metabolic fluxes.

In Corynebacterium glutamicum, a key challenge is supplying sufficient NADPH, a necessary cofactor for L-valine synthesis. nih.govasm.org One successful strategy involves deleting the gene for the pyruvate (B1213749) dehydrogenase complex (PDHC), which redirects pyruvate towards L-valine synthesis. asm.orgnih.gov Comparative ¹³C-MFA studies between wild-type and PDHC-deficient C. glutamicum strains revealed a significant redirection of carbon flux. nih.govasm.orgnih.gov In PDHC-deficient strains, the flux through the pentose (B10789219) phosphate (B84403) pathway (PPP), a major source of NADPH, increased dramatically from 69% in the wild-type to as high as 113% in the engineered strains. asm.orgnih.govresearchgate.net This shift highlights the cell's response to the increased demand for NADPH for L-valine formation. nih.govasm.org

Further engineering in C. glutamicum has involved the heterologous expression of the pntAB genes from E. coli, which encode a membrane-bound transhydrogenase that converts NADH to NADPH. asm.orgnih.gov Introducing this transhydrogenase into an L-valine-producing strain reduced the required flux through the PPP to 57%, demonstrating an alternative and efficient route for NADPH supply. asm.orgnih.govresearchgate.net This bypass not only satisfies the cofactor requirement but also increases the theoretical product yield by minimizing carbon loss as CO₂ from the PPP. nih.govasm.org

Table 1: Impact of Genetic Modifications on Metabolic Fluxes and L-Valine Production in Corynebacterium glutamicum
Strain/ModificationKey Genetic TraitFlux through Pentose Phosphate Pathway (PPP) (% of Glucose Uptake)Observed L-Valine Yield/FluxReference
Wild-TypeStandard metabolism69% ± 14%Does not excrete L-valine asm.orgasm.org
PDHC-deficient strainDeletion of pyruvate dehydrogenase complexUp to 113% ± 22%Significantly increased L-valine formation asm.orgnih.gov
PDHC-deficient strain + ilvBNCE overexpressionOverexpression of L-valine pathway genesNot specifiedCarbon flux to L-valine of 79% ± 20% nih.govasm.org
PDHC-deficient strain + ilvBNCE + E. coli pntABExpression of transhydrogenase for NADPH supply57% ± 6%Carbon flux to L-valine of 92% ± 23% nih.govasm.orgasm.org

In Escherichia coli, metabolic engineering has also been guided by systems biology approaches. pnas.org After initial modifications, such as removing feedback inhibition and deleting competing pathways (e.g., deleting ilvA, leuA, panB genes), transcriptome analysis was used to identify further engineering targets. pnas.org This led to the discovery that overexpressing the global regulator Lrp and the L-valine exporter YgaZH significantly boosted production. pnas.org The combined overexpression of lrp and ygaZH had a synergistic effect, increasing L-valine production by 113% compared to the parent strain. pnas.org Subsequent in silico gene knockout simulations identified further targets (aceF, mdh, pfkA) to channel more precursors towards L-valine. pnas.org

Table 2: Effect of Gene Overexpression on L-Valine Production in Engineered Escherichia coli
Gene(s) OverexpressedFunction of Gene ProductIncrease in L-Valine ProductionReference
lrpGlobal transcriptional regulator21.6% pnas.org
ygaZHL-valine exporter47.1% pnas.org
lrp and ygaZHGlobal regulator and exporter113% pnas.org

Metabolic reprogramming involves systematically rewiring a microbe's metabolic network to maximize the production of a target compound. For L-valine, this focuses on increasing the supply of the precursor pyruvate and the cofactor NADPH. nih.govnih.gov As demonstrated with ¹³C-MFA, inactivating the PDHC in C. glutamicum is a powerful reprogramming strategy that redirects pyruvate away from the TCA cycle and towards the L-valine pathway. asm.orgnih.gov

Further reprogramming efforts focus on eliminating competing pathways that drain the pyruvate pool. nih.govacs.org In C. glutamicum, genes for enzymes that convert pyruvate to other products, such as lactate (B86563) dehydrogenase (ldhA) and alanine (B10760859) transaminase (alaT), are often deleted to ensure that pyruvate is preferentially channeled into L-valine synthesis. nih.govasm.org

Constructing a highly efficient production pathway in a single microbial host can lead to a significant metabolic burden, potentially slowing growth and limiting productivity. researchgate.net A co-culture, or synthetic microbial consortium, is an emerging strategy to overcome this limitation by distributing the metabolic load across two or more different microbial strains. researchgate.netmdpi.com

The principle is to modularize the metabolic pathway, where an upstream strain might be engineered to efficiently produce an intermediate, which is then secreted and consumed by a downstream strain that converts it to the final product. researchgate.net This division of labor can reduce the metabolic burden on any single strain and allow for optimization of each module separately. While this approach has been successfully designed for L-lysine production using a synthetic E. coli-C. glutamicum consortium, its application to L-valine production is an area of active research. researchgate.net The strategy holds promise for overcoming the complex regulatory circuits and metabolic imbalances that can challenge single-strain production systems. researchgate.net

Metabolic Reprogramming for Enhanced L-VALINE (1-13C) Yields

L-VALINE (1-13C) in Mammalian Cell Line Metabolism Research (Non-Clinical)

In non-clinical research, L-VALINE (1-13C) is a crucial tracer for studying the metabolism of mammalian cells, particularly in the context of biomanufacturing and disease research. pnas.org Unlike microbes, mammalian cells have distinct metabolic features and nutrient requirements, and isotope tracing helps to unravel these complex pathways. pnas.orgelifesciences.org

Stable-isotope tracing is a powerful method to identify the sources of metabolic by-products secreted by mammalian cells in culture. pnas.org In studies using Chinese Hamster Ovary (CHO) cells, a workhorse for producing therapeutic proteins, researchers have employed media containing universally ¹³C-labeled valine ([U-¹³C]valine). pnas.orgnih.gov By using gas chromatography-mass spectrometry (GC-MS) to analyze the culture medium over time, they can track which secreted compounds become labeled with ¹³C. pnas.org

For example, if a metabolite is derived from valine, its mass spectrum will show a mass shift corresponding to the number of carbon atoms incorporated from the labeled valine. nih.gov In one experiment, a compound with a mass-to-charge ratio (m/z) of 202 was detected in control cultures, but when the cells were grown with [U-¹³C]valine, the corresponding peak shifted to m/z 207. pnas.orgnih.gov This five-unit mass increase confirmed that the compound was derived from the five-carbon backbone of valine, allowing for its unambiguous identification as a valine-derived catabolite. nih.gov This comprehensive approach, applying tracers for all amino acids and glucose, enables a global view of cellular metabolism and helps to optimize cell culture media and processes for improved biomanufacturing. pnas.org

Mammals cannot synthesize nine essential amino acids (EAAs), including valine, due to the evolutionary loss of the required biosynthetic pathways. elifesciences.org However, synthetic biology offers the potential to resurrect these lost pathways in mammalian cells. L-VALINE (1-13C) is not the tracer in this case; rather, ¹³C-labeled precursors like glucose and pyruvate are used to see if engineered cells can produce labeled L-valine. elifesciences.org

In a landmark study, researchers engineered a CHO cell line with the four bacterial genes necessary for valine biosynthesis. elifesciences.org To prove that the engineered cells were truly synthesizing valine de novo, they were cultured in a valine-free medium containing ¹³C-labeled glucose and pyruvate. elifesciences.org Using mass spectrometry, the researchers could then analyze the cellular protein and detect whether the valine incorporated into it was ¹³C-labeled.

The results verified that one of the synthetic pathways was functional, producing enough valine to support cell viability and proliferation in the absence of external supply. elifesciences.org The ¹³C-tracing not only confirmed biosynthesis but also helped identify a bottleneck in the pathway, as a ¹³C-labeled pathway intermediate (2,3-dihydroxy-isovalerate) was found to accumulate. elifesciences.org Fortifying the cells with an extra copy of the downstream gene (ilvD) improved pathway performance, allowing for long-term cell propagation in valine-free medium. elifesciences.org

Table 3: Validating De Novo Valine Biosynthesis in Engineered CHO Cells
Cell LineCulture ConditionKey Finding from ¹³C-TracingCell Proliferation (Doubling Time)Reference
pMTIV (Valine pathway engineered)Valine-free medium with ¹³C-glucose/pyruvate32.2% of intracellular valine was ¹³C-labeled, confirming de novo synthesis.Slow proliferation elifesciences.org
pMTIV (Valine pathway engineered)Valine-free medium with ¹³C-glucose/pyruvateAccumulation of ¹³C-labeled intermediate 2,3-dihydroxy-isovalerate was detected.Slow proliferation elifesciences.org
pMTIV-ilvD+ (Pathway fortified)Valine-free mediumImproved pathway performance.3.2 days elifesciences.org

Role of L-VALINE (1-13C) in Cellular Metabolic Remodeling

L-VALINE (1-13C) serves as a crucial tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantitatively investigate the intricate network of metabolic reactions within a cell. mdpi.com By introducing L-VALINE labeled at the first carbon position into a biological system, researchers can track the path of this specific carbon atom as it is incorporated into various metabolites. This provides a detailed snapshot of the active metabolic pathways and their relative fluxes. The analysis of the ¹³C-labeling patterns in key metabolites, often measured by mass spectrometry, allows for the determination of carbon flux distributions throughout the central carbon metabolism. mdpi.com

A significant application of this technique is in understanding and engineering microbial metabolism for the production of valuable compounds like amino acids. For instance, in studies of Corynebacterium glutamicum, a bacterium widely used for amino acid production, ¹³C-MFA with labeled substrates has been instrumental. nih.govasm.org Research on L-valine-producing strains of C. glutamicum has utilized ¹³C-MFA to elucidate the metabolic remodeling that occurs to enhance valine synthesis. nih.gov In these engineered strains, particularly those with a deficient pyruvate dehydrogenase complex (PDHC), a significant shift in the metabolic flux is observed. nih.govasm.org There is a marked increase in the flux through the pentose phosphate pathway (PPP) compared to the wild type. nih.govasm.org This rerouting of carbon flux is a cellular strategy to increase the supply of NADPH, a critical cofactor for the synthesis of L-valine from pyruvate. nih.govasm.org The use of ¹³C-labeled tracers allows for the precise quantification of this metabolic shift, providing valuable insights for further metabolic engineering strategies aimed at optimizing L-valine production. mdpi.comnih.gov

Metabolic Flux Changes in L-Valine Producing C. glutamicum

StrainGenetic ModificationPentose Phosphate Pathway (PPP) Flux (% of Glucose Uptake)Key Finding
Wild TypeNone69% ± 14%Baseline metabolic flux distribution. nih.govasm.org
PDHC-deficientDeletion of pyruvate dehydrogenase complex genesUp to 113% ± 22%Increased PPP flux to meet NADPH demand for L-valine synthesis. nih.govasm.org
PDHC-deficient with transhydrogenaseExpression of E. coli transhydrogenase (PntAB)57% ± 6%Transhydrogenase provides an alternative NADPH source, reducing the required flux through the PPP. nih.gov

Studies in Non-Human Model Organisms Using L-VALINE (1-13C)

L-VALINE (1-13C) Tracing in Animal Models for Protein Turnover

Stable isotope-labeled amino acids, including L-VALINE (1-13C), are fundamental tools for investigating protein turnover in animal models. nih.gov These non-radioactive tracers allow for the safe in vivo quantification of the dynamic processes of protein synthesis and breakdown. eurisotop.com The general principle involves administering the labeled amino acid and then measuring its incorporation into tissue proteins over time. nih.gov While L-[1-¹³C]leucine is often considered a reference tracer for these studies, the methodologies are applicable to other essential amino acids like valine. researchgate.netcambridge.org

The use of L-VALINE (1-13C) and other labeled amino acids enables the determination of whole-body protein turnover, as well as tissue-specific protein synthesis rates in skeletal muscle, liver, and other organs. nih.govcambridge.org By analyzing the isotopic enrichment of the tracer in plasma and in the protein-bound amino acid pool from tissue biopsies, researchers can calculate the fractional synthesis rate (FSR) of proteins. nih.gov These studies have been crucial in understanding how various physiological and pathological states, such as exercise, feeding, and disease, affect protein metabolism. cambridge.org For example, strenuous exercise has been shown to increase protein breakdown during the activity, with a subsequent increase in protein synthesis during the recovery period. nih.gov

Methods for Measuring Protein Turnover Using Labeled Amino Acids

MethodTracer ExampleMeasurementApplication
Whole-Body TurnoverL-[1-¹³C]leucine, ¹⁵N-glycineIsotopic enrichment in plasma and expired air (¹³CO₂) to determine amino acid flux and oxidation. researchgate.netplos.orgProvides an overall picture of protein metabolism in the entire organism. cambridge.org
Fractional Synthesis Rate (FSR)¹³C-lysine, L-[1-¹³C]leucineIncorporation of the tracer into tissue proteins, measured from biopsies. nih.govQuantifies the rate of protein synthesis in specific tissues like skeletal muscle. nih.gov
Arterio-Venous BalanceAny labeled amino acidDifference in tracer concentration between arterial and venous blood across an organ or limb. cambridge.orgMeasures net protein balance (synthesis minus breakdown) in a specific tissue bed. cambridge.org

Investigation of L-VALINE (1-13C) Metabolism in Lower Eukaryotes (e.g., C. elegans, D. melanogaster)

The nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster are powerful model organisms for studying conserved metabolic pathways. The use of stable isotopes like L-VALINE (1-13C) in these systems offers insights into the roles of specific metabolic routes in development, aging, and disease. nih.govnih.gov

In C. elegans, L-valine metabolism has been linked to longevity and developmental processes. atlantis-press.commdpi.com Studies have shown that supplementation with L-valine can extend the lifespan of the worm. atlantis-press.com Isotope tracing with ¹³C₅-L-valine has been used to follow the catabolism of valine and the subsequent labeling of downstream metabolites. For example, in a mutant strain, ¹³C₅-valine supplementation led to the detection of ¹³C₃- and ¹³C₅-labeled 3-hydroxypropionate-valine, confirming the generation of propionyl-CoA from valine breakdown. nih.gov This demonstrates the utility of labeled valine in dissecting specific metabolic pathways in this organism. Furthermore, investigating the metabolic consequences of knocking out genes homologous to human disease genes, such as those for the catalytic subunits of AMPK, can be achieved using ¹³C-labeling to reveal shifts in whole-organism metabolism. acs.org

Research Findings on Valine Metabolism in C. elegans

Study FocusMethodologyKey FindingReference
Valine CatabolismSupplementation with ¹³C₅-L-valine in a mutant strain.Traced the generation of propionyl-CoA from valine degradation through the labeling of downstream metabolites. nih.gov
Lifespan RegulationFeeding C. elegans with L-valine and measuring lifespan and gene expression.Low concentrations of L-valine significantly extended the average lifespan and altered the expression of genes in metabolic pathways. atlantis-press.com
Insulin (B600854) Signaling and LongevityMetabolite profiling of long-lived daf-2 mutants.Long-lived mutants with impaired insulin signaling have elevated levels of branched-chain amino acids, including valine, suggesting a role for BCAA metabolism in longevity. mdpi.com

L-VALINE (1-13C) in Plant and Fungal Metabolism Research

Isotope tracers are valuable for elucidating biosynthetic and catabolic pathways in plants and fungi. L-VALINE (1-13C) can be used to track the flow of carbon through various metabolic networks in these organisms.

In fungal research, L-[1-¹³C]-Valine has been directly used to study the biosynthesis of secondary metabolites. For example, in the fungus Aureobasidium pullulans, feeding with L-[1-¹³C]-Valine demonstrated its incorporation into the three valine-related components of the antifungal antibiotic aureobasidin A. nih.gov This type of precursor-directed biosynthesis study is essential for understanding and potentially manipulating the production of complex natural products. In other fungi, such as Aspergillus nidulans, while the tracer used was [1-¹³C]glucose, the labeling pattern of proteinogenic amino acids, including valine, was analyzed to resolve fluxes in the central carbon metabolism. researchgate.net This indirect approach still highlights the importance of valine as a reporter for metabolic activity.

In plant science, valine metabolism is crucial for development, particularly of seeds, and as a source of energy. nih.gov Disruptions in the valine degradation pathway in the model plant Arabidopsis thaliana can lead to severe developmental defects, including embryo lethality or seeds with reduced storage reserves and poor germination. nih.gov Such findings underscore the importance of tightly regulated valine homeostasis. While direct tracing studies with L-VALINE (1-13C) are not as commonly reported as in microbial systems, its application could provide significant insights. For instance, it could be used to quantify the flux of valine catabolism during different developmental stages or under stress conditions. Furthermore, studies on peach trees have shown that high concentrations of exogenous valine can inhibit new shoot growth, suggesting a complex regulatory role for this amino acid in plant development. frontiersin.org Tracing the metabolic fate of L-VALINE (1-13C) in such systems could help unravel the underlying mechanisms of this growth inhibition.

Applications and Relevance of L-VALINE (1-13C) in Plant and Fungal Research

OrganismResearch AreaExample Finding/ApplicationReference
Aureobasidium pullulans (Fungus)Secondary Metabolite BiosynthesisL-[1-¹³C]-Valine was incorporated into the valine-derived moieties of the antibiotic aureobasidin A. nih.gov
Aspergillus nidulans (Fungus)Central Carbon MetabolismThe labeling pattern of valine (from a ¹³C-glucose tracer) was used to determine metabolic fluxes. researchgate.net
Arabidopsis thaliana (Plant)Amino Acid CatabolismDefects in valine degradation pathway genes affect seed development and amino acid homeostasis. nih.gov
Peach Tree (Plant)Plant Growth RegulationHigh concentrations of valine inhibit shoot growth, indicating its role in developmental regulation. frontiersin.org

L Valine 1 13c in the Study of Protein and Biomolecule Synthesis/turnover

Methodological Considerations for Protein Synthesis Rate Determination using L-VALINE (1-13C) in Non-Human Systems

The use of stable isotopes like L-VALINE (1-13C) is a cornerstone in the study of protein and biomolecule dynamics. In non-human systems, this tracer allows for the precise measurement of protein synthesis rates, providing critical insights into metabolic processes under various physiological and experimental conditions.

Precursor Pool Enrichment and Tracer-to-Product Ratios

A fundamental aspect of determining protein synthesis rates is the accurate measurement of the isotopic enrichment of the precursor pool, which is the direct source of amino acids for protein synthesis. The true precursor for protein synthesis is the aminoacyl-tRNA pool within the cell. unja.ac.id However, due to its low concentration and high turnover rate, direct measurement is often challenging. unja.ac.id Therefore, researchers typically use more accessible pools as surrogates, such as free amino acids in the plasma or within the tissue itself. unja.ac.id

When L-VALINE (1-13C) is introduced into a biological system, it mixes with the endogenous, unlabeled L-valine, creating an enriched precursor pool. The extent of this enrichment is a critical parameter for calculating the rate of protein synthesis. Methodologies like the constant infusion technique aim to achieve a steady-state isotopic enrichment in the precursor pool. nih.govphysiology.org In this approach, the tracer is administered continuously at a rate that balances its removal through protein synthesis and other metabolic pathways. nih.govphysiology.org

The fractional synthetic rate (FSR) of a protein is calculated by measuring the incorporation of the labeled amino acid into the protein over time, relative to the enrichment of the precursor pool. The general formula for FSR is:

FSR (%/hour) = [ΔEp / (Eprecursor × t)] × 100

Where:

ΔEp is the change in isotopic enrichment of the protein-bound L-VALINE (1-13C) between two time points.

Eprecursor is the average isotopic enrichment of the precursor pool (e.g., plasma L-VALINE (1-13C) or its ketoacid, α-ketoisovalerate) over the measurement period. nih.govphysiology.org

t is the duration of the tracer incorporation period.

In a study on growing piglets, a constant infusion of L-[1-13C]valine was used to determine the fractional synthetic rate of skeletal muscle protein. nih.gov The mean tracer mole ratio in plasma L-[1-13C]valine reached a steady state, and the enrichment in the muscle protein fraction was measured after 6 hours. nih.gov This allowed for the calculation of the FSR, which was found to be in agreement with literature values obtained using other methods. nih.gov

Table 1: Example Data from a Piglet Study on Skeletal Muscle Protein Synthesis

ParameterValue
L-[1-13C]valine Infusion Rate2 mg kg⁻¹ h⁻¹
Infusion Duration6 hours
Mean Tracer Mole Ratio in Plasma (Steady State)0.0740 ± 0.0056
Mean Tracer Mole Ratio in Muscle Protein (at 6 h)0.000236 ± 0.000038
Calculated Protein Fractional Synthetic Rate0.052 ± 0.007% h⁻¹

This table presents hypothetical data based on the findings of the study for illustrative purposes. nih.gov

Analysis of L-VALINE (1-13C) Incorporation into Proteins

The final step in determining protein synthesis rates is the analysis of the amount of L-VALINE (1-13C) that has been incorporated into newly synthesized proteins. This requires the isolation of the protein of interest, hydrolysis of that protein back into its constituent amino acids, and subsequent measurement of the isotopic enrichment of valine.

A robust method for this analysis involves gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). nih.gov In this technique, the protein hydrolysate is derivatized to make the amino acids volatile. For instance, the N-methoxycarbonylmethyl ester (MCM) derivative of valine can be used. nih.gov This derivative is then separated from other amino acids using gas chromatography. The separated valine derivative is combusted online to produce CO2 gas, and the 13C/12C isotope ratio of this gas is measured by an isotope ratio mass spectrometer. nih.gov This provides a highly sensitive and accurate measure of the L-[1-13C]valine enrichment in the protein. nih.gov

The sensitivity of this method allows for the detection of very low levels of isotopic enrichment, making it suitable for studies where only small amounts of tracer are incorporated. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with L-VALINE (1-13C) for Proteomic Analysis

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics. creative-proteomics.comthermofisher.com The technique involves replacing a standard "light" amino acid in the cell culture medium with a "heavy," stable isotope-labeled counterpart. As cells grow and divide, they incorporate this heavy amino acid into all of their newly synthesized proteins.

L-VALINE (1-13C) can be utilized as the heavy amino acid in SILAC experiments. In a typical two-condition experiment, one population of cells is grown in a medium containing standard L-valine, while the other is grown in a medium containing L-VALINE (1-13C). After several cell doublings, the proteome of the second population becomes fully labeled with the heavy valine.

The two cell populations can then be subjected to different experimental conditions. Afterward, the cells are harvested, and their protein lysates are mixed in a 1:1 ratio. The combined protein mixture is then digested, typically with an enzyme like trypsin, to generate peptides. These peptides are then analyzed by mass spectrometry.

Because L-VALINE (1-13C) has a greater mass than standard L-valine, peptides containing the heavy isotope will appear in the mass spectrum at a slightly higher mass-to-charge ratio than their light counterparts. The relative abundance of a specific protein in the two original cell populations can be determined by comparing the peak intensities of the heavy and light peptide pairs.

Table 2: Illustrative SILAC Experiment Workflow

StepDescription
1. Cell Culture Two populations of cells are cultured. One in "light" medium (with standard L-valine) and one in "heavy" medium (with L-VALINE (1-13C)).
2. Label Incorporation Cells are grown for a sufficient number of generations to ensure near-complete incorporation of the labeled amino acid into the proteome.
3. Experimental Treatment The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
4. Cell Lysis and Protein Mixing Cells are lysed, and the protein extracts from the two populations are combined in a 1:1 ratio.
5. Protein Digestion The combined protein mixture is digested into smaller peptides using a protease like trypsin.
6. Mass Spectrometry Analysis The peptide mixture is analyzed by LC-MS/MS.
7. Data Analysis The relative abundance of each protein is quantified by comparing the signal intensities of the heavy and light peptide pairs.

While lysine (B10760008) and arginine are the most commonly used amino acids in SILAC due to the specificity of trypsin, other amino acids like L-valine can also be used, especially when studying proteins with low lysine and arginine content or when using alternative proteases. creative-proteomics.com The use of L-VALINE (1-13C) expands the flexibility of the SILAC technique for comprehensive proteomic analysis. capes.gov.br

Tracing L-VALINE (1-13C) Carbon Fate into Other Biomolecules (e.g., Lipids, Nucleic Acids, Secondary Metabolites)

The carbon atom from L-VALINE (1-13C) is not exclusively used for protein synthesis. Through various metabolic pathways, this labeled carbon can be incorporated into a wide array of other biomolecules. This makes L-VALINE (1-13C) a valuable tracer for metabolic flux analysis, which aims to quantify the flow of metabolites through a metabolic network. nih.gov

After the initial transamination of valine, its carbon skeleton can enter the tricarboxylic acid (TCA) cycle. The catabolism of valine leads to the formation of succinyl-CoA, an intermediate of the TCA cycle. Once the labeled carbon enters the TCA cycle, it can be distributed into numerous other metabolic pathways.

For example, intermediates from the TCA cycle can be used for the synthesis of:

Lipids: Acetyl-CoA, a key building block for fatty acid synthesis, can be derived from the TCA cycle. Therefore, the 13C label from L-VALINE (1-13C) can ultimately be found in lipids.

Nucleic Acids: The carbon skeletons for the synthesis of certain non-essential amino acids and the precursors for purine (B94841) and pyrimidine (B1678525) synthesis are derived from TCA cycle intermediates.

Secondary Metabolites: In organisms like plants and microorganisms, the carbon from primary metabolism, including the TCA cycle, is used to produce a vast array of secondary metabolites. ufl.edu Tracing the 13C label from L-VALINE (1-13C) can help elucidate the biosynthetic pathways of these compounds. frontiersin.org

By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the position of the 13C label in these various biomolecules. nih.gov This provides a detailed map of the metabolic fate of the valine carbon and allows for the quantification of fluxes through different metabolic pathways. nih.gov

Table 3: Potential Metabolic Fates of the Carbon from L-VALINE (1-13C)

Initial CompoundKey Metabolic IntermediatePotential End Products
L-VALINE (1-13C)Succinyl-CoAOther Amino Acids, Heme
L-VALINE (1-13C)Acetyl-CoA (via TCA cycle)Fatty Acids, Steroids
L-VALINE (1-13C)TCA Cycle IntermediatesGlucose (via gluconeogenesis), Nucleic Acid Precursors
L-VALINE (1-13C)Various PrecursorsSecondary Metabolites (in certain organisms)

This ability to trace the carbon fate makes L-VALINE (1-13C) a versatile tool not just for studying protein turnover, but for gaining a broader understanding of cellular metabolism.

Emerging Research Directions and Future Prospects for L Valine 1 13c

Integration of L-VALINE (1-13C) Tracing with Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics)

The quantification of metabolic fluxes using tracers like L-VALINE (1-13C) forms the core of fluxomics, a critical component of systems biology. The integration of this flux data with other "omics" layers—such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels)—provides a holistic view of cellular regulation. nih.govbiorxiv.orgportlandpress.com This multi-omics approach allows researchers to connect changes in gene expression or protein levels to functional changes in metabolic pathway activity, revealing complex regulatory networks that would be invisible to any single omics analysis alone. biorxiv.orgportlandpress.com

For instance, studies on the production of L-valine in engineered Escherichia coli have successfully combined transcriptome profiling with metabolic flux analysis. researchgate.net By comparing the gene expression profiles of high-producing strains with control strains, researchers can identify not only the direct pathway genes but also unexpected regulatory genes and transporters whose expression correlates with increased L-valine flux. researchgate.net This integrated analysis provides rational targets for further genetic engineering. researchgate.net Similarly, combining metabolomics and transcriptomics has been used to investigate the roles of amino acid metabolism, including pathways involving valine, in plant disease resistance. frontiersin.org

The power of this integrated approach lies in its ability to build more comprehensive and predictive models of cellular behavior. portlandpress.com By understanding how the layers of regulation interact, from gene to protein to flux, scientists can better engineer organisms and understand complex disease states. biorxiv.org

Table 1: Insights from Integrating L-VALINE (1-13C) Tracing with Multi-Omics Data

Omics LayerType of DataIntegrated InsightsExample Application Area
TranscriptomicsmRNA levels (Gene Expression)Correlates gene expression with metabolic flux, identifying transcriptional bottlenecks and regulatory genes. researchgate.netMetabolic engineering of microbes for amino acid production. researchgate.net
ProteomicsProtein AbundanceLinks enzyme levels to reaction rates, revealing post-transcriptional regulation and enzyme efficiency. ahajournals.orgUnderstanding cardiac metabolism and disease. ahajournals.org
MetabolomicsMetabolite ConcentrationsConnects metabolite pools with pathway fluxes, identifying allosteric regulation and substrate availability issues. frontiersin.orgInvestigating the pathophysiology of sepsis-associated encephalopathy. frontiersin.org

Advanced Computational Modeling for L-VALINE (1-13C) Metabolic Flux Networks

Computational modeling is central to interpreting the data from L-VALINE (1-13C) tracing experiments. nih.gov The field is rapidly advancing, with a focus on refining flux estimation algorithms for greater accuracy and developing predictive models that can guide metabolic engineering and biomedical research.

Refinement of Flux Estimation Algorithms

13C-Metabolic Flux Analysis (13C-MFA) is the standard method for quantifying intracellular fluxes from isotope labeling data. oup.com The core of 13C-MFA is a computational algorithm that estimates a flux distribution by minimizing the difference between experimentally measured isotope labeling patterns (like those derived from L-VALINE (1-13C)) and the patterns predicted by a mathematical model. plos.org

Recent refinements to these algorithms have significantly improved their accuracy and scope:

Genome-Scale Models: Early 13C-MFA studies used small models of central carbon metabolism. A major advancement has been the expansion to genome-scale models (GSMs). osti.gov These larger models provide a more complete picture by including peripheral metabolic pathways, comprehensive cofactor balances, and more accurate atom transitions, which improves the fidelity of flux predictions, including those for amino acid pathways. osti.gov

Advanced Analytical Data Integration: Algorithms are being developed to incorporate more complex data types. For example, methods to integrate tandem mass spectrometry (MS/MS) data provide additional labeling information that can significantly improve the precision and resolution of calculated fluxes in complex systems. frontiersin.org

Improved Statistical Analysis: Modern 13C-MFA protocols emphasize rigorous statistical analysis to determine the goodness-of-fit and to calculate precise confidence intervals for the estimated fluxes, ensuring the reliability of the results. sci-hub.se

Development of Predictive Metabolic Models

A key goal of systems biology is to move from descriptive to predictive models. L-VALINE (1-13C) and other isotopic tracers are fundamental to building and validating such models. These models aim to forecast how a biological system will respond to genetic or environmental changes.

Key developments include:

Kinetic Models: While 13C-MFA determines fluxes at a steady state, kinetic models aim to describe the dynamic behavior of a metabolic network. Researchers have developed computational pipelines that use 13C-MFA flux data from various genetic mutants to parameterize kinetic models. plos.org A successfully parameterized model can predict metabolite concentrations and flux distributions in response to new perturbations, serving as a powerful tool for in silico experimentation. plos.org

Constraint-Based Modeling with Omics Integration: Methods like Flux Balance Analysis (FBA) can predict metabolic states but often rely on assumptions like maximizing biomass. dovepress.com A powerful emerging approach is to constrain these models with experimental data. For example, integrating transcriptomic data can improve FBA predictions, and these predictions can be validated against high-resolution flux maps generated using 13C-MFA. portlandpress.com Furthermore, methods are being developed to directly constrain genome-scale models with 13C labeling data, reducing the reliance on assumed cellular objectives and improving predictive accuracy. osti.gov

Table 2: Comparison of Predictive Modeling Approaches Using 13C Data

Modeling ApproachPrincipleRole of L-VALINE (1-13C) DataPredictive Capability
Kinetic ModelingMechanistic models based on enzyme reaction kinetics. plos.orgUsed to parameterize the model and validate its output under different conditions. plos.orgPredicts dynamic changes in metabolite concentrations and fluxes in response to perturbations. plos.org
Constraint-Based Modeling (e.g., FBA)Stoichiometric models that predict flux distributions based on an objective function (e.g., maximizing growth). dovepress.comServes as a "gold standard" dataset to validate and refine the predictions of the constraint-based model. portlandpress.comPredicts steady-state flux distributions for gene knockouts or changes in substrate uptake. dovepress.com
Hybrid Models (2S-13C MFA)Combines genome-scale stoichiometric models directly with 13C labeling data. nih.govosti.govDirectly constrains the solution space of the genome-scale model, replacing the need for a biological objective function. osti.govProvides comprehensive flux maps for both central and peripheral metabolism. osti.gov

Applications of L-VALINE (1-13C) in Synthetic Biology and Biotechnology Beyond Production

Synthetic biology applies engineering principles to design and construct new biological systems. scienceopen.comnih.gov While L-VALINE (1-13C) is instrumental in optimizing the production of valine itself, its application in synthetic biology is expanding to areas beyond direct production. nih.govresearchcommons.org

A prime example is in the optimization of biomanufacturing processes for high-value therapeutics. In Chinese Hamster Ovary (CHO) cell cultures, which are widely used to produce monoclonal antibodies and other protein drugs, the accumulation of metabolic by-products can be toxic and limit productivity. pnas.org By using a comprehensive set of 13C-labeled amino acids, including L-valine, researchers can trace the metabolic origins of these waste products. pnas.org This knowledge allows for targeted strategies, either through media formulation or genetic engineering of the CHO cells, to reduce the formation of undesirable metabolites and create healthier, more productive cell cultures for manufacturing vital medicines. pnas.org

Other emerging applications include:

Engineering Novel Pathways: When engineering a microbe to produce a new chemical that may be derived from or compete with the valine biosynthesis pathway, L-VALINE (1-13C) tracing can quantify the metabolic flux being diverted, helping to identify and overcome bottlenecks in the engineered pathway.

Characterizing Biosensors: Synthetic biology is used to create cellular biosensors that respond to specific metabolic states. L-VALINE (1-13C) can be used to precisely characterize the metabolic flux distributions that trigger these engineered genetic circuits.

Development of Novel Isotopic Labeling Strategies Involving L-VALINE (1-13C)

The utility of L-VALINE (1-13C) is being enhanced by the development of more sophisticated labeling strategies designed to answer specific biological questions, particularly in the structural analysis of large proteins by Nuclear Magnetic Resonance (NMR) spectroscopy.

Key strategies include:

Specific Labeling of Methyl Groups: For NMR studies of large proteins (>30 kDa), uniform 13C labeling leads to complex spectra with significant signal overlap and broadening. A powerful strategy is to produce proteins that are highly deuterated but have 1H,13C-labeled methyl groups on specific residues like valine, leucine (B10760876), and isoleucine. springernature.com This is achieved by adding labeled precursors, such as 13C-labeled α-ketoisovalerate, to the growth media. nih.gov The resulting simplified NMR spectra allow for the study of structure and dynamics in very large protein complexes. researchgate.netunl.pt

Stereospecific Labeling: The two methyl groups of valine are stereochemically distinct (pro-R and pro-S). Advanced methods have been developed to label only one of the two, further simplifying spectra and aiding in unambiguous assignment and structural analysis. researchgate.net One such strategy involves adding deuterated leucine to the growth medium, which inhibits the scrambling of the valine precursor into the leucine pathway, resulting in cleaner, valine-only labeling. researchgate.net

Parallel Labeling Experiments: To improve the accuracy and resolution of 13C-MFA, fluxes can be determined by fitting data from multiple parallel experiments, each using a different 13C tracer, to a single, unified metabolic model. sci-hub.secreative-proteomics.com Using L-VALINE (1-13C) in one experiment alongside [1-13C]glucose in another can help resolve complex or bidirectional pathways.

Table 3: Novel Isotopic Labeling Strategies Involving Valine

StrategyDescriptionPrimary ApplicationKey Benefit
Methyl-Specific Labeling (Methyl-TROSY)Using labeled precursors (e.g., α-ketoisovalerate) to specifically introduce 1H-13C labels into the methyl groups of Val, Leu, and Ile in an otherwise deuterated protein. nih.govSolution NMR of large proteins and complexes. unl.ptReduces spectral complexity and increases sensitivity, enabling studies of high-molecular-weight systems. springernature.com
Stereospecific LabelingLabeling only the pro-R or pro-S methyl group of valine, often by adding inhibitors to prevent precursor scrambling. researchgate.netHigh-resolution protein structure and dynamics by NMR. researchgate.netProvides unambiguous assignment of methyl signals and more precise structural restraints. researchgate.net
Parallel Labeling ExperimentsConducting multiple cultures with different 13C tracers (e.g., [1-13C]glucose, [U-13C]glucose, L-VALINE (1-13C)) and fitting all data to a single flux model. sci-hub.seHigh-resolution 13C-Metabolic Flux Analysis. sci-hub.seIncreases the number of independent measurements, significantly improving the precision and accuracy of estimated fluxes. sci-hub.se

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.